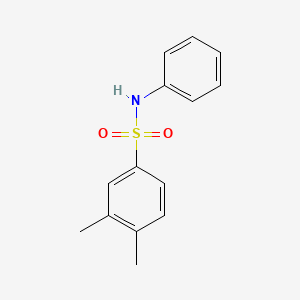

3,4-dimethyl-N-phenylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-11-8-9-14(10-12(11)2)18(16,17)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOPRWAGWCXPHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Arylbenzenesulfonamides and Analogues

Established Synthetic Routes via Sulfonyl Chloride and Amine Condensation

The most traditional and widely employed method for the synthesis of N-arylbenzenesulfonamides is the condensation reaction between a sulfonyl chloride and an amine. researchgate.netnsf.gov In the case of 3,4-dimethyl-N-phenylbenzenesulfonamide, this involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with aniline (B41778).

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine (B92270), triethylamine (B128534), or aqueous sodium hydroxide (B78521). researchgate.netnih.gov The choice of solvent can vary, with acetone (B3395972), diethyl ether, and water being frequently used. researchgate.netrsc.org For instance, the reaction can be effectively conducted by stirring the reactants in a mixture of acetone and pyridine, where pyridine acts as both a base and a solvent. researchgate.net Alternatively, an environmentally benign approach involves carrying out the reaction in water with dynamic pH control, omitting the need for organic bases. rsc.org The product, being a solid, can often be isolated through simple filtration after the reaction is complete.

The requisite starting material, 3,4-dimethylbenzenesulfonyl chloride, can be synthesized from 3,4-dimethylaniline (B50824) via a Sandmeyer-type reaction or by the chlorosulfonation of o-xylene. It is commercially available from various suppliers. nih.govsigmaaldrich.com

Novel Approaches and Methodological Advancements in N-Phenylbenzenesulfonamide Synthesis

While the classical condensation method is robust, research has focused on developing more efficient, milder, and environmentally friendly alternatives. These novel approaches often offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Electrochemical Synthesis Pathways for Benzenesulfonamide (B165840) Derivatives

Electrochemical synthesis has emerged as a green and powerful tool for constructing organic molecules, including benzenesulfonamide derivatives. scispace.comrsc.org These methods can often be performed at room temperature, without the need for catalysts or hazardous reagents, and can offer high selectivity. scispace.com

One strategy involves the reductive controlled-potential electrolysis of a dinitrobenzene in the presence of an arylsulfinic acid. By tuning the applied potential, different products can be selectively synthesized. scispace.com Another approach is the anodic oxidation of a primary amine, such as 2-aminodiphenylamine, in the presence of sulfinic acids as nucleophiles in an aqueous ethanol (B145695) mixture. researchgate.net This method utilizes a carbon anode and avoids toxic reagents. researchgate.net

While a specific electrochemical synthesis for this compound is not detailed in the reviewed literature, the general principles can be applied. For example, the electrochemical oxidation of aniline in the presence of 3,4-dimethylbenzenesulfinic acid could potentially yield the target compound. Below is a representative table of electrochemically synthesized sulfonamide derivatives, illustrating the scope of this methodology.

Representative Examples of Electrochemically Synthesized Sulfonamides

| Starting Materials | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Nitroso-N,N-dimethylaniline, Benzenesulfinic acid | N,N-Di(phenylsulfonyl)-N',N'-dimethyl-1,4-phenylenediamine | 76 | rsc.org |

| 4-Nitroso-N,N-dimethylaniline, p-Toluenesulfinic acid | N,N-Di(p-tolylsulfonyl)-N',N'-dimethyl-1,4-phenylenediamine | 72 | rsc.org |

| 2-Aminodiphenylamine, p-Toluenesulfinic acid | 1-N-Phenyl-4-(p-tolylsulfonyl)benzene-1,2-diamine | High | researchgate.net |

Metal-Catalyzed Sulfonamidation and C-H Functionalization Strategies

Transition-metal catalysis has revolutionized organic synthesis, and the formation of the S-N bond in sulfonamides is no exception. These methods often proceed under milder conditions and with greater efficiency than traditional methods. Copper and visible light have been used in combination to catalyze the coupling of phenylsulfinic acid derivatives with aryl azides to produce sulfonamide compounds under redox-neutral conditions. nih.gov This approach avoids the use of genotoxic aromatic amines. nih.gov

The following table presents examples of metal-catalyzed synthesis of N-aryl sulfonamides, demonstrating the versatility of these methods.

Examples of Metal-Catalyzed N-Aryl Sulfonamide Synthesis

| Aryl Source | Sulfonamide Source | Catalyst/Conditions | Product Scope | Reference |

|---|---|---|---|---|

| Arylboronic Acids | Sulfonyl Azides | CuCl (10 mol%), rt | Various N-arylsulfonamides | researchgate.net |

| Phenylsulfinic Acids | Aryl Azides | Copper/Visible Light | Structurally diverse benzenesulfinamides | nih.gov |

| Aryl Halides | Sulfonamides | Cu(OAc)2·H2O/[bmim][BF4] | N-arylated products | researchgate.net |

Optimization of Reaction Conditions for Academic Synthesis of N-Arylbenzenesulfonamides

In an academic or research setting, the optimization of reaction conditions is crucial for maximizing yield and purity, as well as for understanding the reaction mechanism. For the synthesis of N-arylbenzenesulfonamides, several parameters can be adjusted. Statistical design of experiments (DoE) has been successfully applied to optimize amide synthesis, a methodology that is also applicable to sulfonamide synthesis. nih.gov

Key factors for optimization in the classical condensation reaction include:

Base: The type and amount of base can significantly influence the reaction rate and yield. While pyridine is common, other organic bases like triethylamine or inorganic bases such as sodium carbonate or sodium hydroxide can be used. researchgate.netnih.gov

Solvent: The choice of solvent affects the solubility of the reactants and the reaction temperature. A variety of solvents from acetone to water have been employed. researchgate.netrsc.org

Temperature: Reactions are often run at room temperature, but gentle heating can sometimes accelerate the reaction. google.com

Reactant Stoichiometry: Using a slight excess of one reactant can help drive the reaction to completion.

For novel synthetic methods, optimization would involve screening different catalysts, ligands, solvents, and other reaction parameters to achieve the best results.

Green Chemistry Principles in Sulfonamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce the environmental impact of chemical processes. Key areas of focus include the use of safer solvents, minimizing waste, and employing catalytic methods.

Aqueous Synthesis: Performing the condensation reaction in water eliminates the need for volatile and often toxic organic solvents. rsc.org A method using dynamic pH control in aqueous media allows for the use of equimolar amounts of reactants and simple filtration for product isolation. rsc.org

Catalytic Methods: As discussed in section 2.2.2, metal-catalyzed reactions often proceed under milder conditions and with higher atom economy than stoichiometric reactions. nih.gov Electrochemical methods also align with green chemistry principles by using electricity as a clean reagent. scispace.com

Alternative Reagents: Research into replacing potentially hazardous reagents like sulfonyl chlorides is ongoing. For example, methods using sulfonyl azides or sulfinic acids as starting materials are being developed. nih.govresearchgate.net The use of ionic liquids as recyclable reaction media is another green alternative. mdpi.com

The development of these green synthetic routes is crucial for the sustainable production of this compound and other valuable sulfonamide compounds.

Chemical Reactivity and Transformation of N Phenylbenzenesulfonamide Scaffolds

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Phenyl Rings

The two phenyl rings of the N-phenylbenzenesulfonamide scaffold exhibit different reactivities toward electrophilic aromatic substitution due to the electronic influence of the sulfonamide group (-SO₂NH-). The benzenesulfonyl ring is deactivated by the strongly electron-withdrawing sulfonyl group, making it less susceptible to electrophilic attack. Conversely, the N-phenyl ring is activated by the nitrogen atom, which can donate its lone pair of electrons, directing incoming electrophiles to the ortho and para positions.

In the case of 3,4-dimethyl-N-phenylbenzenesulfonamide , the N-phenyl ring's reactivity is further influenced by the two methyl groups. These electron-donating groups enhance the ring's activation and provide steric hindrance, influencing the regioselectivity of substitution reactions.

Research on the parent N-phenylbenzenesulfonamide has demonstrated various electrophilic substitution reactions. For instance, nitration and halogenation can be achieved, often targeting the activated N-phenyl ring. researchgate.net Iron-mediated direct ortho-nitration of aromatic sulfonamides has been described, operating through a proposed single electron transfer (SET) mechanism to produce mononitrated derivatives. researchgate.net For the N-phenyl ring, substitution is generally directed to the para position relative to the nitrogen, unless this position is blocked.

Biologically mediated ipso-substitution represents another pathway, where an electrophilic oxygen species attacks the carbon atom bearing a substituent. asm.org This can lead to the formation of a transient hydroxylated intermediate and subsequent elimination of the substituent. asm.org While not a classical electrophilic substitution, it highlights the diverse reactivity of the aromatic rings.

The following table summarizes typical electrophilic substitution reactions on the N-phenylbenzenesulfonamide scaffold, which are applicable to its 3,4-dimethyl derivative with considerations for the directing effects of the methyl groups.

| Reaction | Reagent(s) | Typical Product(s) on N-Phenyl Ring | Reference |

| Nitration | TBN, Cu(NO₃)₂·3H₂O | ortho- and para-nitro derivatives | researchgate.net |

| Halogenation | N-Halosuccinimide (NCS, NBS) | para-halo derivatives | documentsdelivered.com |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | para-acyl derivatives | researchgate.net |

Modifications and Functionalization at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide linkage (-SO₂NH-) is a key site for chemical modification. The hydrogen atom on the nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group, facilitating its removal by a base. acs.org This allows for N-alkylation, N-arylation, and other functionalizations.

The classical approach to creating the sulfonamide bond itself involves the reaction of an amine with a sulfonyl chloride, often in the presence of a base like triethylamine (B128534) (TEA) or sodium carbonate. ekb.eg For This compound , this would involve reacting 3,4-dimethylaniline (B50824) with benzenesulfonyl chloride.

Once formed, the sulfonamide nitrogen can undergo further reactions:

N-Alkylation: Reaction with alkyl halides in the presence of a base is a common method for introducing alkyl groups onto the nitrogen. ekb.eg

N-Arylation: Copper-catalyzed N-arylation using aryl boronic acids (a Lam-Chan-Evans coupling) provides a route to N,N-diaryl sulfonamides. ekb.eg

N-Acylation: The nitrogen can be acylated to form N-acylsulfonamides, which are valuable synthetic intermediates. ekb.eg

Recent advancements include the development of novel catalytic systems to achieve these transformations under milder conditions. For example, a one-step, copper-catalyzed synthesis of functionalized aryl sulfonamides from sodium aryl sulfinates and anilines has been developed, showing tolerance for a wide variety of functional groups. polyu.edu.hk

The table below outlines common functionalization reactions at the sulfonamide nitrogen.

| Transformation | Reagents | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-N-phenylbenzenesulfonamide | ekb.eg |

| N-Arylation | Aryl boronic acid, Cu(OAc)₂ | N,N-Diarylbenzenesulfonamide | ekb.eg |

| N-Acylation | Acyl chloride, Base | N-Acyl-N-phenylbenzenesulfonamide | ekb.eg |

| Reductive Cleavage | LiAlH₄ | Aniline (B41778) and reduced sulfur species |

Catalytic Transformations and Functional Group Interconversions Involving Benzenesulfonamide (B165840) Moieties

The benzenesulfonamide moiety is not merely a passive structural element; it actively participates in and can be modified by various catalytic transformations. These reactions expand the synthetic utility of scaffolds like This compound .

Palladium pincer complexes have been utilized as catalysts for various transformations. diva-portal.org While the palladium atom in these complexes is typically in the +II oxidation state, its catalytic activity can be fine-tuned by modifying the pincer ligand structure. diva-portal.org These catalysts have been applied in the allylation of sulfonylimines, which can be derived from sulfonamides. diva-portal.org

Copper catalysis is also prominent in the synthesis and modification of benzenesulfonamides. nih.govacs.org A dual copper and visible-light-catalyzed reaction between phenylsulfinic acids and aryl azides has been developed to produce sulfonamides under redox-neutral conditions. nih.gov Another method employs synergetic photoredox and copper catalysis to synthesize sulfonamides from aryl radical precursors and amines in the presence of a sulfur dioxide source. acs.org

Furthermore, the sulfonamide group itself can be a target for functional group interconversions. While generally stable, the S-N bond can be cleaved under strong reducing conditions. More sophisticated transformations involve the entire moiety in cyclization reactions. For instance, N-(2-nitrophenyl)benzenesulfonamides can undergo a tin(II) chloride-promoted tandem reaction to form benzothiadiazine or benzimidazole (B57391) derivatives. acs.org

The following table details some catalytic transformations involving the benzenesulfonamide moiety.

| Catalytic Process | Catalyst/Reagents | Transformation | Reference |

| S(O)₂-N Coupling | Ir(ppy)₃, CuCN, Visible Light | Synthesis of sulfonamides from aryl azides and phenylsulfinic acids | nih.gov |

| Aminosulfonylation | Photoredox and Copper Catalysis | Synthesis of sulfonamides from aryl radicals, amines, and SO₂ source | acs.org |

| Allylation of Derived Sulfonylimines | Palladium Pincer Complex | Synthesis of homoallylic amines | diva-portal.org |

| Ring-Opening of Aziridines | CoFe@rGO Nanohybrid | Synthesis of 1,2-diamines from N-tosylaziridines and amines | scispace.com |

Derivative Synthesis from N-Phenylbenzenesulfonamide as a Precursor

N-phenylbenzenesulfonamide and its substituted analogs, such as This compound , are valuable precursors for synthesizing more complex molecules, including various heterocyclic systems. The inherent reactivity of the scaffold allows for its incorporation into larger, often biologically active, structures.

One notable application is in the synthesis of benzothiadiazine-1,1-dioxides. A tandem amidation/intramolecular Aza-Wittig reaction starting from a 2-azido-N-phenylbenzenesulfonamide precursor provides a facile route to these heterocyclic compounds. beilstein-journals.org Similarly, N-(2-nitrophenyl)benzenesulfonamide can be used to synthesize benzothiadiazine derivatives through a reductive cyclization process. acs.org

The sulfonamide moiety can also direct multi-component reactions. For example, sulfanilamide (B372717) (a related benzenesulfonamide) can react with aromatic aldehydes and cyclic 1,3-dicarbonyl compounds in a one-pot reaction catalyzed by p-toluenesulfonic acid (p-TSA) to yield 1,8-dioxo-octahydroacridine derivatives. researchgate.net This methodology could be adapted for N-phenylbenzenesulfonamide precursors.

Chalcones containing a sulfonamide group have also been synthesized from N-(4-acetylphenyl)benzenesulfonamide, which itself is derived from aniline and 4-acetamidobenzenesulfonyl chloride. researchgate.net This highlights the use of the benzenesulfonamide scaffold as a platform for building molecules with potential biological applications. researchgate.net

The table below lists examples of derivatives synthesized from N-phenylbenzenesulfonamide precursors.

| Precursor Type | Reaction Type | Product Class | Reference |

| 2-Azido-N-phenylbenzenesulfonamide | Tandem Amidation/Intramolecular Aza-Wittig | Benzothiadiazine-1,1-dioxides | beilstein-journals.org |

| N-(2-Nitrophenyl)benzenesulfonamide | Reductive Tandem Reaction (SnCl₂) | Benzothiadiazines and Benzimidazoles | acs.org |

| N-(4-Acetylphenyl)benzenesulfonamide | Aldol Condensation | Sulfonamide Chalcones | researchgate.net |

| Sulfanilamide (related precursor) | One-pot Multicomponent Reaction | 1,8-Dioxo-octahydroacridines | researchgate.net |

Advanced Structural Analysis and Conformational Studies of Dimethyl N Phenylbenzenesulfonamides

Single-Crystal X-Ray Diffraction Studies and Molecular Conformation

| Parameter | Value |

|---|---|

| Chemical formula | C₁₄H₁₅NO₂S |

| Molar mass | 261.33 g/mol |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 24.2129 (12) |

| b (Å) | 9.2616 (5) |

| c (Å) | 16.5584 (16) |

| β (°) | 132.014 (2) |

| Volume (ų) | 2758.9 (3) |

| Z | 8 |

Dihedral Angle Analysis of Aromatic Rings and Torsional Flexibility

The torsional flexibility and relative orientation of the aromatic rings are critical components of the molecule's conformation. These are quantified by dihedral and torsion angles around the central sulfonamide linkage.

The flexibility around the S-N bond is further detailed by specific torsion angles. The conformation is such that the sulfonamide nitrogen atom lies on the opposite side of the S-bound ring relative to the two sulfonyl oxygen atoms. This is confirmed by the relevant torsion angles which define the geometry of the C—S—N—C backbone and the orientation of the substituent groups nih.govresearchgate.net. For instance, the N1—S1—C1—C2 torsion angle of -87.4 (3)° indicates a nearly perpendicular arrangement between the S-N bond and the S-C1 bond of the phenyl ring nih.govresearchgate.net.

| Atoms | Angle (°) |

|---|---|

| O1–S1–C1–C6 | 19.3 (4) |

| O2–S1–C1–C2 | -28.0 (3) |

| N1–S1–C1–C2 | -87.4 (3) |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The stability of the crystal lattice is determined by a network of non-covalent intermolecular interactions. In the crystal structure of this compound, the dominant interaction is the classical N—H⋯O hydrogen bond, a motif commonly observed in sulfonamide structures nih.govresearchgate.netnih.gov.

The sulfonamide N—H group acts as a hydrogen-bond donor, while one of the sulfonyl oxygen atoms (O2) acts as an acceptor. This interaction links adjacent molecules, forming one-dimensional supramolecular chains that propagate along the b-axis of the unit cell nih.govresearchgate.net. This recurring pattern is a primary driver of the crystal packing. In addition to these strong hydrogen bonds, weaker C—H⋯O interactions are also typically present, further contributing to the stability of the three-dimensional crystal architecture.

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| N1—H1⋯O2 | 0.86(1) | 2.42 | 2.963(2) | 122 |

Hirshfeld Surface Analysis and Quantitative Contributions of Non-Covalent Interactions to Crystal Structure

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of all close contacts simultaneously.

While a specific Hirshfeld analysis for this compound is not available in the cited literature, studies on analogous N-arylbenzenesulfonamides allow for a robust prediction of the expected findings iucr.orgnih.govnih.govnih.gov. The analysis partitions the Hirshfeld surface into regions corresponding to different types of intermolecular contacts, and their relative surface areas are quantified using 2D fingerprint plots.

For this class of compounds, the most significant contributions to the crystal packing typically come from H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts nih.govnih.gov.

H⋯H contacts usually represent the largest contribution, often comprising 30-50% of the Hirshfeld surface, reflecting the abundance of hydrogen atoms on the molecular periphery.

O⋯H/H⋯O contacts are the second most important, quantitatively representing the N—H⋯O and C—H⋯O hydrogen bonds. These appear as distinct sharp spikes on the 2D fingerprint plot nih.gov.

C⋯H/H⋯C contacts account for interactions between aromatic rings and methyl groups, including potential C—H⋯π interactions.

C⋯C contacts , indicative of π-π stacking, may also be present, appearing as characteristic features on the fingerprint plot.

The d_norm map would highlight the N—H⋯O hydrogen bonds as intense red spots, indicating contacts that are shorter than the van der Waals radii and thus representing the strongest intermolecular interactions nih.gov.

| Interaction Type | Typical Contribution (%) |

|---|---|

| H⋯H | 35 - 50 |

| O⋯H / H⋯O | 20 - 30 |

| C⋯H / H⋯C | 10 - 20 |

| C⋯C | 2 - 8 |

| Other (N⋯H, S⋯H etc.) | < 5 |

Conformational Analysis using Advanced Computational Methods (e.g., DFT, Molecular Dynamics)

Computational methods such as Density Functional Theory (DFT) are invaluable for exploring the conformational landscape of flexible molecules like this compound. These calculations can determine the relative energies of different conformers, rotational barriers, and the optimized geometry in the absence of crystal packing forces.

DFT studies on related N-phenylbenzenesulfonamides have shown that the molecules preferentially adopt non-planar, twisted conformations in the gas phase, which is consistent with the experimental X-ray crystal structure acs.orgresearchgate.net. Potential energy surface scans, performed by systematically rotating key dihedral angles (such as the C—S—N—C angle), can identify the lowest energy conformers. For N-arylsulfonamides, the global minimum often corresponds to a synclinal conformation, where the aromatic rings are twisted relative to each other acs.org.

These calculations can also quantify the energy barrier to rotation around the S-N and N-C bonds, providing insight into the molecule's conformational flexibility at different temperatures. Molecular dynamics (MD) simulations could further be employed to study the dynamic behavior of the molecule in solution, showing how solvent interactions might influence the preferred conformation. Comparing the DFT-optimized geometry with the experimental crystal structure can also reveal the extent to which intermolecular forces in the solid state modify the intrinsic molecular conformation.

Theoretical Interpretations of Vibrational and Electronic Structure from Advanced Spectroscopy

Advanced computational methods, particularly DFT and its time-dependent extension (TD-DFT), are essential for interpreting experimental vibrational (Infrared, Raman) and electronic (UV-Vis) spectra. By calculating theoretical spectra, specific spectral features can be assigned to precise molecular motions or electronic transitions.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the normal modes of this compound. This allows for a detailed assignment of the experimental IR and Raman spectra. Key diagnostic vibrations for sulfonamides include:

SO₂ Asymmetric and Symmetric Stretching: These are typically strong bands in the IR spectrum, calculated to appear in the regions of 1320-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively researchgate.net.

N—H Stretching: The frequency of this vibration is sensitive to hydrogen bonding. In a non-interacting state, it appears around 3300-3400 cm⁻¹, but its involvement in N—H⋯O bonds in the crystal would cause a redshift (a shift to lower frequency) in the experimental spectrum.

S—N Stretching: This mode is typically found in the 900-950 cm⁻¹ region. Potential Energy Distribution (PED) analysis can be used to quantify the contribution of individual bond stretches and angle bends to each calculated vibrational mode, ensuring an unambiguous assignment researchgate.net.

Electronic Structure and Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectrum by determining the energies and oscillator strengths of vertical electronic transitions researchgate.netresearchgate.net. For an aromatic compound like this compound, the UV-Vis spectrum is dominated by π→π* transitions localized on the phenyl and dimethylphenyl rings. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the nature of these transitions. The HOMO is typically localized on the more electron-rich dimethylphenylamine moiety, while the LUMO is often centered on the benzenesulfonyl group, suggesting that the lowest energy electronic transitions may have some charge-transfer character edu.krd.

Theoretical and Computational Chemistry of N Arylbenzenesulfonamides

Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic characteristics of N-arylbenzenesulfonamides. arxiv.orgscispace.com These calculations solve the quantum mechanical equations that govern the behavior of electrons in a molecule, providing detailed information about its structure, energy, and properties. cuny.edu For instance, the geometry of N-arylbenzenesulfonamides can be optimized to find the most stable three-dimensional structure. Studies on the parent molecule, benzenesulfonamide (B165840), using both DFT and MP2 methods, have determined that the most stable conformer is one where the NH₂ group is eclipsed relative to the SO₂ group. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. chemicalforums.comnih.gov

A large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap indicates that a molecule is more reactive and less stable.

Table 1: Frontier Orbital Energies for a Representative N-Arylbenzenesulfonamide Calculated for N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide

| Parameter | Energy (eV) | Reference |

|---|---|---|

| EHOMO | -9.584 | bsu.by |

| ELUMO | 0.363 | bsu.by |

| Energy Gap (ΔE) | 9.947 | bsu.by |

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. scielo.org.mxnih.gov Techniques like DFT can accurately calculate vibrational frequencies (FTIR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). bsu.byscielo.org.mx

For example, theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide predicted a maximum absorption wavelength (λmax) in its electronic spectrum at 275.99 nm, corresponding to a strong electronic transition. bsu.by Such predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the excited state. More advanced machine learning models, trained on large databases of DFT-calculated electronic properties, can now predict spectroscopic fingerprints for new molecules with even greater speed and accuracy. nih.govarxiv.orgresearchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. irjweb.comekb.eg Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive. researchgate.netmdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). It indicates the ease of electron cloud polarization. Soft molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω): This index quantifies the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. It is calculated from the chemical potential (μ) and hardness (η) as ω = μ² / 2η, where μ ≈ -(ELUMO + EHOMO) / 2. nih.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Using the energy values from the representative N-arylbenzenesulfonamide, these reactivity descriptors can be calculated to profile the molecule's chemical behavior. bsu.by

Table 2: Calculated Global Reactivity Descriptors Calculated for N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide using data from bsu.by

| Descriptor | Formula | Calculated Value | Unit |

|---|---|---|---|

| Chemical Potential (μ) | -(ELUMO + EHOMO) / 2 | 4.611 | eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.974 | eV |

| Chemical Softness (S) | 1 / η | 0.201 | eV⁻¹ |

| Electrophilicity Index (ω) | μ² / 2η | 2.138 | eV |

Molecular Dynamics Simulations for Conformational Space Exploration and Stability

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. uni-muenchen.de MD simulations model the movements of atoms and the flexibility of the molecule, providing a detailed picture of its conformational landscape. nih.govmdpi.com For a molecule like 3,4-dimethyl-N-phenylbenzenesulfonamide, MD simulations can reveal how the phenyl and dimethylphenyl rings rotate relative to each other, the flexibility of the sulfonamide bridge, and the most stable conformations in different environments (e.g., in various solvents). nih.govmdpi.com

In studies of related N-arylsulfonyl derivatives, MD simulations have been crucial for understanding how these molecules bind to proteins. mdpi.com The simulations show how the molecule can adapt its shape to fit into a binding site and which conformations are most stable within that site, insights that are critical for drug design. mdpi.comscienceopen.com

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can predict how and where a molecule is likely to react. By mapping the molecular electrostatic potential (MEP), regions of positive (electrophilic) and negative (nucleophilic) charge can be identified, highlighting potential sites for reaction. nih.gov

Furthermore, DFT calculations can be used to model entire reaction pathways. chemrxiv.org This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. By calculating the energy barriers (activation energies) between these states, chemists can predict the feasibility and kinetics of a reaction. chemrxiv.org For example, computational studies on N-sulfonylimines, a class of compounds related to N-arylbenzenesulfonamides, have successfully elucidated reaction mechanisms by calculating the energy profiles of intermediates and transition states, explaining their observed reactivity. chemrxiv.org Such models can also predict the outcomes of reactions by comparing the energy barriers of competing pathways. nih.gov

Computational Quantitative Structure-Activity Relationships (QSAR) in a Theoretical Chemical Context

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the structural properties of a set of molecules and a specific activity. nih.gov In a theoretical context, this "activity" can be a computationally predicted property, such as binding affinity or reactivity. The structural properties are provided by quantum chemical calculations in the form of molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, surface area, etc.).

Studies on benzenesulfonamides have successfully used QSAR to predict their inhibitory activity against various enzymes. nih.gov In one such study, a large set of descriptors was calculated for a series of triazinyl-substituted benzenesulfonamides, and machine learning methods, such as artificial neural networks, were used to build a model that could accurately predict their inhibition constants. nih.gov Similarly, 3D-QSAR models have been developed for N-arylsulfonyl-indole-2-carboxamide derivatives, another related class, to reveal how substituent placement on the aromatic rings impacts inhibitory activity. mdpi.com These computational models are powerful tools for screening virtual libraries of compounds and prioritizing the synthesis of molecules with enhanced desired properties.

Molecular Docking and Ligand-Target Interaction Simulations: Focus on Binding Mechanisms

The exploration of the therapeutic potential of N-arylbenzenesulfonamides, including this compound, has been significantly advanced by theoretical and computational chemistry. Molecular docking and ligand-target interaction simulations, in particular, have provided profound insights into the binding mechanisms of this class of compounds with various protein targets. A predominant focus of these computational studies has been on their interaction with carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological and pathological processes. nih.govnih.gov

General Binding Mode of N-Arylbenzenesulfonamides to Carbonic Anhydrase

Molecular docking studies consistently reveal a canonical binding mode for N-arylbenzenesulfonamide derivatives within the active site of carbonic anhydrases. mdpi.com The sulfonamide moiety (-SO₂NH₂) is crucial for the inhibitory action, as it directly coordinates with the catalytic zinc ion (Zn²⁺) located at the bottom of a conical active site cavity. nih.govmdpi.com The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion, mimicking the transition state of the native substrate, carbon dioxide.

This primary interaction is further stabilized by a network of hydrogen bonds. The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of key amino acid residues, such as Thr199 or Thr200, which are highly conserved across different CA isoforms. mdpi.comrsc.org These interactions anchor the sulfonamide head of the molecule deep within the active site.

Role of the Aryl Groups in Ligand-Target Interactions

The N-phenyl and the benzenesulfonamide rings of the scaffold play a critical role in defining the binding affinity and selectivity of the inhibitor. The orientation and substitution pattern of these rings influence the interactions with both hydrophobic and hydrophilic pockets of the CA active site. nih.gov

The phenyl ring attached to the sulfonamide nitrogen (the N-phenyl group) and the dimethyl-substituted benzene (B151609) ring (the benzenesulfonyl group) extend towards the entrance of the active site cavity. These aromatic rings engage in various non-covalent interactions with surrounding amino acid residues, including:

Hydrophobic Interactions: The aryl rings often form van der Waals and hydrophobic interactions with non-polar residues lining the active site, such as Val121, Leu198, and Leu204.

Pi-Pi Stacking: Interactions can occur between the aromatic rings of the ligand and the side chains of aromatic residues like Phe131.

CH-Pi Interactions: The methyl groups on the 3,4-dimethylphenyl moiety can engage in favorable CH-pi interactions with the aromatic systems of the active site residues.

The specific substitution on the aryl rings, such as the 3,4-dimethyl pattern in the target compound, can modulate the electronic properties and steric profile of the molecule, thereby influencing its fit and interaction strength within the active site of different CA isoforms. nih.gov

Computational Prediction of Binding Affinity

Molecular docking simulations provide estimations of the binding affinity, often expressed as a docking score or binding free energy (ΔG). These values are calculated based on the predicted intermolecular interactions, including electrostatic and van der Waals forces, as well as the desolvation penalties upon binding. For N-arylbenzenesulfonamide derivatives targeting carbonic anhydrase, lower docking scores (more negative ΔG values) generally correlate with higher inhibitory potency (lower IC₅₀ or Kᵢ values). rsc.org

The following table illustrates typical binding data obtained from molecular docking studies of benzenesulfonamide derivatives with carbonic anhydrase isoforms. While specific data for this compound is not available in the provided search results, the data for analogous compounds demonstrate the common range of binding energies and key interacting residues.

| Target Protein | Ligand Type | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

| Carbonic Anhydrase II (hCA II) | Benzenesulfonamide Derivative | -7.0 to -9.0 | His94, His96, His119, Val121, Leu198, Thr199, Thr200 | Zinc coordination, Hydrogen bonds, Hydrophobic interactions |

| Carbonic Anhydrase IX (hCA IX) | Benzenesulfonamide Derivative | -8.0 to -10.5 | Gln92, His94, His96, His119, Thr200, Pro202 | Zinc coordination, Hydrogen bonds, Hydrophobic interactions |

| Carbonic Anhydrase XII (hCA XII) | Benzenesulfonamide Derivative | -8.5 to -10.0 | His94, Val121, Leu198, Thr199, Pro201 | Zinc coordination, Hydrogen bonds, Hydrophobic interactions |

This table is a generalized representation based on studies of various benzenesulfonamide derivatives and does not represent experimental data for this compound.

Molecular Dynamics Simulations

To further refine the understanding of the binding mechanism, molecular dynamics (MD) simulations are often employed. rsc.org These simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of the stability of the binding pose predicted by molecular docking. MD simulations can reveal:

The stability of the key hydrogen bonds and coordination with the zinc ion.

The flexibility of the ligand and the protein active site upon binding.

The role of water molecules in mediating protein-ligand interactions.

Calculation of more accurate binding free energies through methods like MM-PBSA and MM-GBSA. rsc.org

For N-arylbenzenesulfonamides, MD simulations confirm that the sulfonamide group remains tightly bound to the zinc ion, while the aryl "tail" of the molecule can exhibit greater conformational flexibility, exploring different sub-pockets of the active site. rsc.org This dynamic behavior is crucial for determining the selectivity of the inhibitor for different CA isoforms, which have subtle differences in their active site architecture.

Applications and Advanced Materials Science Potential of N Arylbenzenesulfonamides and Their Derivatives Excluding Clinical

Utilization as Ligands in Coordination Chemistry

While the broader class of N-arylbenzenesulfonamides has been explored for their ability to act as ligands for metal ions, specific studies detailing the use of 3,4-dimethyl-N-phenylbenzenesulfonamide in coordination chemistry are not extensively documented in the reviewed literature. The sulfonamide group, with its nitrogen and oxygen atoms, possesses potential coordination sites for metal centers. The nature of the aryl substituents can influence the electronic properties and steric hindrance of the ligand, thereby tuning the characteristics of any resulting metal complex. Generally, N-arylbenzenesulfonamides can coordinate to metal ions to form complexes with diverse geometries and properties. digitellinc.com

Role in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound lends itself to forming predictable and stable supramolecular assemblies. This is primarily achieved through hydrogen bonding interactions.

Detailed crystallographic studies of this compound have revealed its capacity for self-assembly into well-defined structures. researchgate.netresearchgate.netatlasofscience.org The key interaction governing this assembly is the hydrogen bond between the amide hydrogen (N-H) of one molecule and one of the sulfonyl oxygen atoms (S=O) of a neighboring molecule. researchgate.netresearchgate.net This specific and directional interaction leads to the formation of one-dimensional supramolecular chains that extend along the crystallographic b-axis. researchgate.netresearchgate.net

The table below summarizes the key hydrogen bonding geometry for this compound, which is fundamental to its self-assembly into supramolecular chains.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

| N1—H1n···O2ⁱ | 0.85 (3) | 2.07 (2) | 2.921 (3) | 177 (5) | x, y-1, z |

| Data sourced from crystallographic information file for C14H15NO2S researchgate.net |

This ability to form ordered, one-dimensional structures through hydrogen bonding highlights the potential of this compound as a building block in the field of crystal engineering and supramolecular chemistry. The predictable nature of these interactions is crucial for the rational design of more complex, functional supramolecular architectures.

Applications in Advanced Chemical Catalysis

The direct application of this compound in advanced chemical catalysis has not been specifically reported in the surveyed scientific literature. However, the broader family of N-arylbenzenesulfonamides has been associated with catalytic processes, primarily when used as ligands in metal complexes. researchgate.netnih.gov

For instance, metal complexes incorporating N-arylbenzenesulfonamide-type ligands have been investigated for their catalytic activity in various organic transformations. researchgate.net The electronic environment provided by the sulfonamide moiety and its aryl substituents can influence the catalytic performance of the metal center. These catalysts have been explored in reactions such as asymmetric epoxidation and aziridination. researchgate.net The development of efficient catalysts often relies on the precise tuning of the ligand sphere around the metal, and N-arylbenzenesulfonamides offer a versatile scaffold for such modifications. nih.gov While these applications demonstrate the potential of the N-arylbenzenesulfonamide functional group in catalysis, specific examples involving this compound remain to be explored.

Potential as Building Blocks for Novel Chemical Materials (e.g., polymers, frameworks)

There is a lack of specific reports on the incorporation of this compound as a monomer or building block into polymers or metal-organic frameworks (MOFs). However, the structural features of this compound suggest its potential utility in these areas.

In polymer science, monomers containing sulfonamide groups have been used to create functional polymers. For example, polystyrene-supported N-phenyl-N-acyl sulfonamide resins have been developed for use in the solution-phase synthesis of amides. researchgate.net The sulfonamide group can also be a component of polyimides, where its introduction can modify properties such as solubility and thermal stability. csic.es

In the context of metal-organic frameworks, organic molecules containing functional groups capable of coordinating to metal ions are used as linkers to build porous, crystalline materials. While carboxylates are common linkers, sulfonate-based MOFs are also being investigated. atlasofscience.orgnih.gov Although this compound itself is not a sulfonate, its derivative, 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, has been successfully used to synthesize five different metal-organic frameworks with varying structures and properties. nih.gov This demonstrates that the 3,4-dimethylphenyl moiety can be a component of linkers for MOFs. The N-H and oxygen atoms of the sulfonamide group in this compound could potentially engage in coordination to metal centers, suggesting its viability as a linker or a co-linker in the design of new MOFs, though this has yet to be demonstrated.

Derivatives and Analogues of N Phenylbenzenesulfonamides: Structure Property Relationships Academic Focus

Rational Design and Synthesis of Novel Analogues

The rational design of novel N-phenylbenzenesulfonamide analogues is often guided by the desire to modulate specific properties such as reactivity, stability, and conformational preference. This is typically achieved by the strategic placement of various substituents on the aromatic rings. The "tail approach" is a common strategy where different chemical moieties are attached to the core scaffold to influence its properties. chemeo.com

The synthesis of N-phenylbenzenesulfonamides and their derivatives is most classically achieved through the reaction of a sulfonyl chloride with an amine. researchgate.net This method, often a variation of the Schotten-Baumann reaction, is highly efficient. researchgate.net A base, such as pyridine (B92270), is typically used to neutralize the hydrochloric acid generated during the reaction. researchgate.net

A general synthetic route to produce N-phenylbenzenesulfonamide derivatives involves the reaction of anilines with benzenesulfonyl chlorides. nih.gov For the specific synthesis of an analogue, N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide, 2,4-dimethylbenzenesulfonyl chloride is reacted with 3,4-dimethylaniline (B50824). nih.gov The reaction mixture is heated, and upon cooling and addition of water, the solid product precipitates and can be purified by recrystallization from dilute ethanol (B145695). nih.gov This general approach can be adapted for the synthesis of 3,4-dimethyl-N-phenylbenzenesulfonamide by reacting 3,4-dimethylbenzenesulfonyl chloride with aniline (B41778).

Modern synthetic methods have also been developed to provide greener and more efficient routes to these compounds. One such method involves a dual copper and visible light-catalyzed S(O)2–N coupling between phenylsulfinic acid derivatives and aryl azides, which proceeds under redox-neutral conditions. researchgate.net

The yields for the synthesis of N-phenylsulfonamide derivatives can vary depending on the specific reactants and conditions used, but are generally in the range of 69% to 95%. nih.gov

Impact of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of N-phenylbenzenesulfonamide derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. These substituent effects can be broadly categorized into electronic effects (inductive and resonance) and steric effects.

The electronic effects of substituents are well-quantified by the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. chemeo.comresearchgate.net The Hammett substituent constant, σ, provides a measure of the electron-donating or electron-withdrawing nature of a substituent. researchgate.net Electron-withdrawing groups (EWGs), such as nitro (-NO2) and cyano (-CN), have positive σ values and tend to increase the acidity of the N-H bond in sulfonamides, making them more reactive in certain reactions. chemeo.com Conversely, electron-donating groups (EDGs), like methyl (-CH3) and methoxy (B1213986) (-OCH3), have negative σ values and decrease the acidity of the N-H bond. researchgate.net For this compound, the two methyl groups on the benzenesulfonyl ring are electron-donating, which would be expected to decrease the acidity of the sulfonamide N-H compared to an unsubstituted analogue.

The stability of these compounds, particularly towards oxidation, is also affected by substituents. Electron-donating groups can increase the stability of intermediates like aromatic cation radicals that may form during oxidation reactions. scilit.com

Steric effects arise from the physical bulk of substituents, which can hinder the approach of reagents to the reaction center. chemspider.com In the case of N-phenylbenzenesulfonamides, bulky substituents on either ring can influence the conformational preferences of the molecule, which in turn can affect its reactivity.

Structure-Property Relationships for Advanced Chemical Applications (Non-Biological)

The tunable nature of N-phenylbenzenesulfonamide derivatives makes them of interest for various non-biological applications in materials science. The ability to modify the electronic and steric properties of these molecules allows for the development of materials with specific functions.

One area of application is in the development of functional polymers. The sulfonamide group can be incorporated into polymer backbones or as pendant groups to influence the material's properties. For example, the incorporation of such functional groups can enhance the thermal stability of polymers. purdue.edu The structure-property relationships in these polymers are critical for their performance. For instance, the introduction of ionic groups, which can be related to the sulfonamide moiety, can significantly affect the material's mechanical and thermal properties. qub.ac.uk

Furthermore, benzenesulfonamide (B165840) derivatives have been explored for their potential in catalysis. Their ability to coordinate with metal ions, a property that is influenced by the substituents on the aromatic rings, makes them candidates for use as ligands in catalytic systems. researchgate.net For example, amorphous aluminophosphate catalysts have been studied for Claisen-Schmidt condensation reactions, where the surface properties and active sites, which can be modified by organic moieties, play a crucial role. researchgate.net

The core structure of N-phenylbenzenesulfonamide can also be functionalized to tune its electronic and, consequently, its optical properties, which is relevant for applications in electrochromic devices. researchgate.net

Exploration of Conformational Diversity in Analogues

The three-dimensional structure and conformational flexibility of N-phenylbenzenesulfonamide derivatives are key to understanding their physical and chemical properties. X-ray crystallography is a powerful tool for elucidating the solid-state conformation of these molecules.

The structure of N-(3,4-Dimethylphenyl)benzenesulfonamide reveals that the molecule adopts a twisted conformation. researchgate.net The sulfonamide nitrogen atom is approximately perpendicular to the plane of the S-bound benzene ring, with an N—S—C—C torsion angle of -87.4 (3)°. researchgate.net The two benzene rings are not coplanar, exhibiting a dihedral angle of 64.5 (3)°. researchgate.net

These conformational features are a result of a balance between steric hindrance and electronic interactions within the molecule. The rigidity of the sulfonamide functional group contributes to the typically crystalline nature of these compounds.

Future Research Directions and Emerging Challenges for N Phenylbenzenesulfonamide Research

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of sulfonamides is no exception. These technologies offer powerful tools for accelerating the discovery and development of new compounds and for understanding complex chemical systems. nih.gov

Exploration of Novel Synthetic Methodologies with Reduced Environmental Impact

The synthesis of sulfonamides, including 3,4-dimethyl-N-phenylbenzenesulfonamide, has traditionally relied on methods that can be environmentally taxing. Green chemistry principles are now guiding the development of new synthetic routes that are safer, more efficient, and produce less waste. tandfonline.com

Solvent-Free and Aqueous Media Reactions: A significant push in green synthesis is the reduction or elimination of volatile organic solvents. Researchers have developed methods for synthesizing sulfonamides under solvent-free conditions at room temperature, reacting arylsulfonyl chlorides with amines. sci-hub.se Water is also being explored as a green solvent. A facile and environmentally benign method involves the reaction of sulfonyl chlorides with amines or amino acids in water, often with high yields and short reaction times. sci-hub.setandfonline.com For example, the reaction of benzene (B151609) sulfonyl chloride with 3,4-dimethyl aniline (B41778) in water can be used to produce N-(3,4-Dimethylphenyl)benzenesulfonamide. nih.gov

Catalyst-Free Synthesis: Many synthetic protocols are moving away from expensive and often toxic catalysts. Catalyst-free methods for preparing sulfonamides in aqueous media have been successfully developed, offering high yields and selectivities. tandfonline.com

Mechanochemistry: A solvent-free mechanochemical approach has been demonstrated for the one-pot synthesis of sulfonamides from disulfides. This method involves a tandem oxidation-chlorination followed by amination and features a purification process that avoids harsh conditions. rsc.org

Innovative Reagent Approaches: New methods are being devised that use alternative starting materials to avoid problematic reagents. For instance, a one-pot synthesis of sulfonamides from thiols and disulfides has been developed, which proceeds via the in-situ formation of sulfonyl chlorides. sci-hub.se Another innovative approach is the use of paired electrochemical synthesis, which can generate sulfonamides without the need for catalysts, oxidants, halogens, or toxic amine starting materials by using the reduction of nitro compounds to produce amines in-situ. researchgate.net

The following table summarizes some green synthetic approaches applicable to sulfonamides.

Interactive Data Table: Green Synthetic Methods for Sulfonamides| Method | Key Features | Starting Materials | Solvent | Advantages |

|---|---|---|---|---|

| Catalyst-Free Aqueous Synthesis tandfonline.com | No catalyst required, proceeds at room temperature or reflux. | Sulfonyl chloride, Amine | Water, Ethanol (B145695)/Water | High yields, short reaction times, environmentally benign. |

| Solvent-Free Synthesis sci-hub.se | Reaction occurs without a solvent at room temperature. | Arylsulfonyl chloride, Amine | None | Eliminates solvent waste, clean technology. |

| Mechanosynthesis rsc.org | Solvent-free, one-pot reaction using mechanical force. | Disulfide, Amine | None | Cost-effective, environmentally friendly purification. |

| Paired Electrochemical Synthesis researchgate.net | Catalyst, oxidant, and halogen-free. | Nitro compound, Sulfonyl hydrazide | - | Avoids toxic amine starting materials, innovative mechanism. |

Advanced Characterization Techniques for Complex Sulfonamide Systems

A thorough understanding of the structure and properties of this compound requires a suite of advanced analytical techniques. These methods provide detailed insights into molecular structure, purity, and behavior.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure of newly synthesized sulfonamides. nih.govnih.gov For metal complexes of sulfonamides, NMR is also crucial for confirming the coordination between the ligand and the metal ion. mdpi.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups within the molecule, such as the S=O and N-H stretches of the sulfonamide group, confirming the successful synthesis of the target compound. nih.govscirp.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition, providing essential evidence for its identity. scirp.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystalline state. nsf.gov For N-(3,4-Dimethylphenyl)benzenesulfonamide, crystallographic studies have shown that the molecule adopts a twisted conformation, with a dihedral angle of 64.5 (3)° between the two benzene rings. nih.govresearchgate.net Such studies also reveal intermolecular interactions, like the N—H⋯O hydrogen bonds that form supramolecular chains in the crystal lattice. nih.govresearchgate.net

Thermal Analysis: Techniques like thermogravimetric analysis (TGA) are used to study the thermal stability of sulfonamides and their metal complexes, providing information on decomposition patterns and the presence of solvent or water molecules in the crystal structure. mdpi.com

The table below presents key structural data for N-(3,4-Dimethylphenyl)benzenesulfonamide obtained via X-ray crystallography. nih.gov

Interactive Data Table: Crystallographic Data for N-(3,4-Dimethylphenyl)benzenesulfonamide| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₅NO₂S | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Dihedral Angle (between benzene rings) | 64.5 (3)° | nih.govresearchgate.net |

| N1—S1—C1—C2 Torsion Angle | -87.4 (3)° | nih.govresearchgate.net |

| Hydrogen Bonding | N—H⋯O | nih.govresearchgate.net |

Bridging Theoretical Predictions with Experimental Verification in Challenging Systems

The synergy between computational chemistry and experimental work is crucial for advancing the understanding of complex molecules like sulfonamides. Theoretical models can predict molecular properties and reaction mechanisms, which can then be validated through laboratory experiments.

Density Functional Theory (DFT): DFT is a powerful computational method used to simulate the electronic structure of organic compounds. nih.gov It can be used to calculate various properties, such as molecular geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties like frontier molecular orbitals (HOMO-LUMO), which provide insights into molecular reactivity. mdpi.comnih.gov

Predicting Basicity and Reactivity: Theoretical calculations have been employed to study the basicity of sulfonamides, determining whether protonation occurs on the nitrogen or oxygen atoms. researchgate.net For benzenesulfonamide (B165840), calculations show that the phenyl group increases the basicity of both heteroatoms, with a stronger effect on the nitrogen atom. researchgate.net Such studies help in understanding and predicting the chemical behavior of these molecules in different environments.

Validating Experimental Data: A key challenge and area of future research is the close correlation of theoretical predictions with experimental results. In studies of alkylimino-substituted sulfonamides, theoretical calculations have been used to propose pKa values, which are then compared with experimental measurements. nih.govacs.org While some discrepancies can arise, these comparative studies provide deeper insight into acid-base equilibria and the influence of molecular structure, such as intramolecular hydrogen bonding, on physicochemical properties. nih.govacs.org The agreement between calculated and experimental data validates the computational models, making them reliable tools for predicting the properties of new, unsynthesized compounds. nih.gov

Q & A

Q. Optimization Strategies :

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | Aniline, DCM, 0°C, 12 hrs | 65–75 | ≥95% |

| Purification | Ethanol/water recrystallization | 80–85 | ≥99% |

How is the crystal structure of this compound determined, and what insights does it provide into molecular interactions?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For this compound:

- Crystallization : Slow evaporation of ethanol/acetone solutions yields suitable crystals .

- Data Collection : Diffractometer measurements (e.g., Enraf–Nonius CAD-4) at 293 K .

Q. Advanced Insights :

- Intermolecular Interactions : The sulfonamide group forms hydrogen bonds (N–H···O=S) with adjacent molecules, stabilizing the crystal lattice .

- Torsional Angles : The dihedral angle between the benzene rings (e.g., 75.2°) influences molecular packing and solubility .

Q. Table 2: Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space Group | Orthorhombic, Pca2₁ | |

| Unit Cell Dimensions | a = 19.113 Å, b = 8.929 Å | |

| Hydrogen Bond Length | N–H···O = 2.89 Å |

What analytical techniques are critical for characterizing intermediates and final products in the synthesis of this compound?

Basic Research Question

Q. Advanced Methodologies :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 275.36 for C₁₄H₁₅NO₂S) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

How can researchers resolve contradictions in biological activity data across studies involving sulfonamide derivatives?

Advanced Research Question

Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

Standardized Assays : Reproduce studies using identical cell lines (e.g., HEK293) and concentrations .

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3,4-dimethyl vs. 3,4-dichloro derivatives) .

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., antimicrobial efficacy correlates with logP >2.5) .

Q. Case Study :

- Antimicrobial Activity : this compound shows moderate activity (MIC = 32 µg/mL) against S. aureus, but discrepancies arise due to solvent choice (DMSO vs. saline) .

What computational methods are employed to predict the reactivity and interaction of this compound with biological targets?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Predicts binding affinity to enzymes (e.g., carbonic anhydrase IX) by simulating ligand-receptor interactions .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic reactivity .

Q. Table 3: Computational Predictions

| Parameter | Value | Significance |

|---|---|---|

| Binding Energy (ΔG) | -8.2 kcal/mol | Strong enzyme inhibition |

| HOMO-LUMO Gap | 4.3 eV | High kinetic stability |

How does the electronic nature of substituents influence the sulfonamide’s spectroscopic and reactive properties?

Advanced Research Question

- Electron-Withdrawing Groups (e.g., -NO₂) : Reduce electron density on the sulfonamide nitrogen, weakening hydrogen-bonding capacity .

- Electron-Donating Groups (e.g., -CH₃) : Enhance solubility in polar solvents due to increased dipole moment .

Q. Spectroscopic Correlation :

- IR Spectroscopy : S=O stretching frequencies shift from 1350 cm⁻¹ (electron-rich) to 1375 cm⁻¹ (electron-poor) .

Notes

- Methodological Rigor : Answers integrate experimental and computational best practices from peer-reviewed studies .

- Contradiction Management : Iterative validation and meta-analysis are emphasized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.